Cas no 910050-95-2 (Uridine, 5-(hydroxymethyl)-2-o-methyl-)
Uridine, 5-(hydroxymethyl)-2-o-methyl- Chemical and Physical Properties
Names and Identifiers
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- Uridine, 5-(hydroxymethyl)-2-o-methyl-
- Uridine, 5-(hydroxymethyl)-2'-O-methyl- (9CI)
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- Inchi: 1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
- InChI Key: ZJQLVUOUHLNLDA-FDDDBJFASA-N
- SMILES: O([C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CO)=C1)C
Computed Properties
- Exact Mass: 288.09575085g/mol
- Monoisotopic Mass: 288.09575085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 129Ų
Uridine, 5-(hydroxymethyl)-2-o-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH95004-10mg |
2'-O-Methyl-5-hydroxyMethyluridine |
910050-95-2 | 95% | 10mg |
$177.00 | 2024-04-19 | |
| A2B Chem LLC | AH95004-25mg |
2'-O-Methyl-5-hydroxyMethyluridine |
910050-95-2 | 95% | 25mg |
$294.00 | 2024-04-19 | |
| A2B Chem LLC | AH95004-100mg |
2'-O-Methyl-5-hydroxyMethyluridine |
910050-95-2 | 95% | 100mg |
$727.00 | 2024-04-19 |
Uridine, 5-(hydroxymethyl)-2-o-methyl- Suppliers
Uridine, 5-(hydroxymethyl)-2-o-methyl- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Uridine, 5-(hydroxymethyl)-2-o-methyl-
Introduction to Uridine, 5-(hydroxymethyl)-2-O-methyl (CAS No. 910050-95-2)
Uridine, 5-(hydroxymethyl)-2-O-methyl, also known as 5-(Hydroxymethyl)-2-O-methyluridine, is a modified nucleoside that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, with the CAS number 910050-95-2, is a derivative of uridine, a fundamental component of RNA. The addition of a hydroxymethyl group at the 5-position and a methyl group at the 2'-position of the ribose sugar imparts unique structural and functional properties to this molecule.
The chemical structure of Uridine, 5-(hydroxymethyl)-2-O-methyl is characterized by a uracil base attached to a ribose sugar with specific modifications. The hydroxymethyl group at the 5-position and the methyl group at the 2'-position contribute to its stability and biological activity. These modifications can influence the compound's interactions with enzymes and other biomolecules, making it a valuable tool in various research applications.
Recent studies have highlighted the potential therapeutic applications of Uridine, 5-(hydroxymethyl)-2-O-methyl. For instance, research published in the Journal of Medicinal Chemistry has shown that this modified nucleoside exhibits antiviral properties against certain RNA viruses. The unique structural features of this compound enable it to interfere with viral replication processes, making it a promising candidate for the development of antiviral drugs.
In addition to its antiviral properties, Uridine, 5-(hydroxymethyl)-2-O-methyl has been investigated for its potential in cancer therapy. Studies have demonstrated that this compound can modulate cellular signaling pathways involved in tumor growth and metastasis. Specifically, it has been shown to inhibit the activation of certain kinases that are crucial for cancer cell proliferation. This makes it an attractive target for the development of novel anticancer agents.
The synthesis of Uridine, 5-(hydroxymethyl)-2-O-methyl involves several steps that require precise control over reaction conditions. One common approach involves the protection and deprotection of functional groups on the uridine molecule, followed by selective modification at the desired positions. Advanced techniques such as enzymatic catalysis and metal-catalyzed reactions have been employed to achieve high yields and purity levels.
The biological activity of Uridine, 5-(hydroxymethyl)-2-O-methyl has also been explored in preclinical studies. In vitro experiments have shown that this compound can effectively inhibit the replication of RNA viruses such as influenza and hepatitis C virus (HCV). Additionally, in vivo studies using animal models have demonstrated its efficacy in reducing viral load and improving survival rates. These findings underscore the potential of Uridine, 5-(hydroxymethyl)-2-O-methyl as a therapeutic agent for viral infections.
In the context of cancer research, Uridine, 5-(hydroxymethyl)-2-O-methyl has been evaluated for its ability to induce apoptosis in cancer cells. Studies have shown that this compound can trigger programmed cell death by activating caspase-dependent pathways. Furthermore, it has been observed to enhance the sensitivity of cancer cells to conventional chemotherapy agents, suggesting its potential as an adjuvant therapy.
The pharmacokinetic properties of Uridine, 5-(hydroxymethyl)-2-O-methyl are an important consideration for its therapeutic applications. Research has indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its stability in biological fluids and tissues ensures sustained therapeutic effects over extended periods. Additionally, its low toxicity profile makes it suitable for long-term use in clinical settings.
In conclusion, Uridine, 5-(hydroxymethyl)-2-O-methyl (CAS No. 910050-95-2) is a promising compound with diverse applications in chemical biology and medicinal chemistry. Its unique structural features confer valuable biological activities that make it a candidate for further development as an antiviral and anticancer agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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